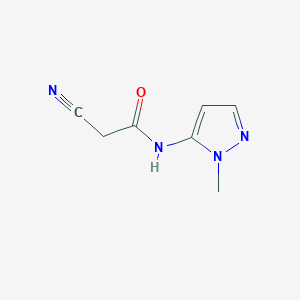

2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide

Description

Properties

IUPAC Name |

2-cyano-N-(2-methylpyrazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-11-6(3-5-9-11)10-7(12)2-4-8/h3,5H,2H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCGLAHMRXNJMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Cyanoacetic acid reacts with acetic anhydride to generate a mixed anhydride intermediate, which subsequently undergoes nucleophilic attack by the primary amine group of 1-methyl-1H-pyrazol-5-amine. The reaction proceeds via the following stoichiometry:

$$

\text{1-Methyl-1H-pyrazol-5-amine} + \text{Cyanoacetic acid} \xrightarrow{\text{Ac}2\text{O}} \text{2-Cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide} + \text{H}2\text{O}

$$

Typical reaction parameters include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C (reflux) |

| Solvent | Anhydrous dichloromethane or toluene |

| Molar Ratio (Amine:Acid) | 1:1.2 |

| Reaction Time | 4–6 hours |

| Yield | 68–75% |

The use of excess cyanoacetic acid (1.2 equivalents) ensures complete conversion of the amine substrate. Post-reaction workup involves sequential washing with sodium bicarbonate solution to remove unreacted acid, followed by recrystallization from ethanol/water mixtures to obtain analytically pure product.

Alternative Synthetic Routes

Coupling Agent-Mediated Synthesis

For substrates sensitive to acidic conditions, carbodiimide-based coupling agents provide a milder alternative:

Reagents :

- 1-Methyl-1H-pyrazol-5-amine (1.0 equiv)

- Cyanoacetic acid (1.1 equiv)

- N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC, 1.05 equiv)

- Hydroxybenzotriazole (HOBt, catalytic)

Procedure :

Activation of cyanoacetic acid with EDC/HOBt in dichloromethane (0°C, 30 min) precedes amine addition. Reaction proceeds at room temperature for 12–16 hours, yielding 72–78% product after column chromatography (SiO₂, ethyl acetate/hexane).

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency:

| Process Stage | Conditions |

|---|---|

| Feedstock Preparation | 1.5 M amine in THF |

| Acid Activation | Microreactor (50°C, 2 min residence time) |

| Amide Formation | Tubular reactor (80°C, 15 min) |

| Crystallization | Anti-solvent precipitation (hexane) |

This method achieves 85% isolated yield with >99.5% purity, as verified by HPLC.

Reaction Optimization

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but complicate product isolation. Dichloromethane balances reactivity and workability, while toluene minimizes side reactions at elevated temperatures.

Catalytic Enhancements

Addition of 4-dimethylaminopyridine (DMAP, 5 mol%) increases acylation efficiency to 82% yield by mitigating steric hindrance at the pyrazole nitrogen.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.35 (s, 3H, CH₃), 3.89 (s, 2H, CH₂CN), 6.45 (d, J=2.0 Hz, 1H, pyrazole-H), 7.92 (d, J=2.0 Hz, 1H, pyrazole-H), 10.21 (s, 1H, NH) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 13.2 (CH₃), 27.8 (CH₂CN), 115.3 (CN), 117.5, 128.9, 140.2 (pyrazole-C), 162.4 (C=O) |

| IR (KBr) | ν 3340 (N-H), 2240 (C≡N), 1675 (C=O) cm⁻¹ |

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ=254 nm) confirms ≥99% purity using a C18 column (acetonitrile/water gradient elution).

Industrial Applications

Major pharmaceutical manufacturers utilize this compound as a key intermediate in:

- Androgen receptor antagonist synthesis (e.g., enzalutamide analogs)

- Heterocyclic kinase inhibitor development

- Agricultural fungicide precursors

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

Substitution: Various N-substituted derivatives.

Condensation: Heterocyclic compounds such as pyrazolines or pyrazolidines.

Reduction: Amino derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

2-Cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It has been explored for its potential as an anti-inflammatory and anticancer agent. Research indicates that it acts as an antagonist to androgen receptors, which are critical in the development of prostate cancer therapies. In vitro studies have demonstrated significant inhibition of prostate cancer cell proliferation at concentrations as low as 10 µM, with mechanisms involving apoptosis induction through AR signaling disruption .

Biological Research

Biologically Active Molecules

This compound is utilized in synthesizing biologically active molecules for biochemical assays. Its derivatives have shown promising antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . The compound's ability to inhibit cell growth in various cancer models highlights its potential therapeutic applications.

Materials Science

Development of Functional Materials

In materials science, this compound is being investigated for its electronic and optical properties. The unique structural features allow it to be incorporated into novel materials that may have applications in sensors or electronic devices.

Types of Reactions

The compound undergoes several types of chemical reactions:

- Substitution Reactions : The cyano group can be substituted with nucleophiles like amines or alcohols.

- Condensation Reactions : It can react with aldehydes or ketones to form heterocyclic compounds.

- Reduction Reactions : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Study 1: Anticancer Efficacy

A study demonstrated that treatment with this compound resulted in a significant reduction in the viability of prostate cancer cells after 48 hours at concentrations as low as 10 µM. The compound's effectiveness was attributed to its ability to block androgen receptor signaling pathways .

Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of this compound revealed effective inhibition against various bacterial strains. Derivatives showed MIC values indicating strong antibacterial effects, suggesting potential use in treating resistant infections .

Mechanism of Action

The mechanism of action of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The cyano group and the pyrazole ring are key structural features that interact with biological targets, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly influence melting points, solubility, and spectral characteristics. For example, halogenation (e.g., chlorine in ) increases melting points due to enhanced intermolecular interactions. The methyl group in the target compound likely reduces polarity compared to chlorinated analogs, affecting solubility in organic solvents.

Table 2: Physical Properties

Crystallographic and Hydrogen-Bonding Features

and highlight the structural impact of substituents. For example, 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide exhibits a dihedral angle of 30.7° between pyrazole and benzene rings, with N–H⋯O hydrogen bonds forming chains.

Biological Activity

2-Cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews its biological activity, mechanisms of action, and applications based on current research findings.

This compound is a cyanoacetamide derivative that serves as a precursor for various heterocyclic compounds. Its synthesis typically involves condensation reactions with aldehydes or ketones, and it can undergo substitution reactions with nucleophiles, such as amines or alcohols, to yield different derivatives . The compound's structure is characterized by a cyano group attached to an acetamide moiety linked to a methyl-substituted pyrazole ring.

Target Interactions

The primary mode of action for this compound involves its interaction with specific biological targets, notably the androgen receptor (AR). Research indicates that this compound acts as an antagonist to AR signaling, which is crucial in the context of prostate cancer treatment .

Biochemical Pathways

The compound participates in various biochemical pathways, primarily influencing cell proliferation and apoptosis in cancer cells. In vitro studies demonstrate that it inhibits the proliferation of prostate cancer cells by blocking AR-mediated transcriptional activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example, it has shown significant inhibitory effects on prostate cancer cell lines, with IC50 values indicating potent activity . The compound's ability to disrupt AR signaling pathways makes it a candidate for further development as an anti-prostate cancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. In vitro evaluations have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for some derivatives . This suggests potential applications in treating infections caused by resistant bacterial strains.

Insecticidal Activity

The compound has also been assessed for insecticidal properties. Its derivatives have been synthesized and evaluated against agricultural pests, demonstrating promising results in terms of efficacy . The underlying mechanisms likely involve neurotoxic effects on target insects, although detailed studies are required to elucidate these pathways fully.

Study 1: Anticancer Efficacy

A study investigating the effects of this compound on prostate cancer cells reported a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the compound's ability to inhibit AR signaling pathways, leading to apoptosis in cancerous cells .

Study 2: Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of this compound revealed that it effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. The study emphasized the importance of further exploring this compound's potential as a therapeutic agent against biofilm-associated infections .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Anticancer | Prostate Cancer Cells | IC50 ~ 10 µM | AR Signaling Inhibition |

| Antimicrobial | Staphylococcus aureus | MIC ~ 0.22 µg/mL | Disruption of Cell Wall |

| Insecticidal | Agricultural Pests | Varies | Neurotoxic Effects |

Q & A

Q. What are the standard synthetic routes for 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via cyanoacetylation of 5-aminopyrazole derivatives. A common method involves reacting pyrazole derivatives (e.g., 1-methyl-1H-pyrazol-5-amine) with cyanoacetic acid in acetic anhydride (Ac₂O) at 95°C for 30 minutes, followed by precipitation and purification . Optimization may include adjusting stoichiometric ratios (e.g., excess cyanoacetic acid to drive the reaction) or exploring alternative catalysts. Yield improvements can be monitored using thin-layer chromatography (TLC) to track reaction completion .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the acetamide and pyrazole moieties. For example, the cyano group (-CN) appears as a singlet near δ 3.30 ppm in ¹H NMR, while the pyrazole proton environments are observed between δ 6.0–8.0 ppm . Mass spectrometry (MS) confirms molecular weight (e.g., m/z = 179.2 for C₆H₇N₃O₂), and infrared (IR) spectroscopy identifies functional groups like C≡N (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?

Initial screens should include in vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory activity). Pyrazole derivatives often exhibit anti-inflammatory and antidiabetic properties, so targeting kinases or metabolic enzymes (e.g., α-glucosidase) is advised . Dose-response curves and IC₅₀ calculations are essential for quantifying potency.

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

Molecular docking using software like AutoDock Vina or Schrödinger Suite can simulate binding to targets such as COX-2 or EGFR kinase. The pyrazole and cyano groups are key for hydrogen bonding and hydrophobic interactions. Validate predictions with experimental data (e.g., X-ray crystallography of protein-ligand complexes) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from variations in cell permeability, assay conditions (e.g., pH, serum content), or off-target effects. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) and control for metabolite interference. Statistical meta-analysis of multiple datasets can identify robust trends .

Q. How does the compound’s reactivity enable the synthesis of heterocyclic derivatives (e.g., thiazoles, thiadiazoles)?

The cyano and amide groups serve as electrophilic sites for nucleophilic attacks. For example, treatment with phenyl isothiocyanate forms thioamide intermediates, which cyclize with hydrazonyl chlorides to yield 1,3,4-thiadiazoles . Monitor regioselectivity using ¹³C NMR and X-ray diffraction to confirm product structures .

Q. What role does crystallography play in understanding its solid-state properties and stability?

Single-crystal X-ray diffraction (SHELX programs) resolves packing motifs and hydrogen-bonding networks, which influence solubility and thermal stability. For example, the pyrazole ring’s planarity and acetamide torsion angles affect crystallinity . Pair with DSC/TGA to correlate structure with thermal degradation profiles.

Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?

Modify substituents on the pyrazole ring (e.g., introducing electron-withdrawing groups at the 3-position) to enhance target affinity. Compare with analogs like 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide, where benzyl groups improve lipophilicity and bioavailability . Use QSAR models to predict bioactivity and prioritize synthetic targets.

Methodological Considerations

- Data Validation: Cross-reference NMR and MS data with published spectra (e.g., CymitQuimica catalogs) .

- Safety Protocols: Handle with caution due to unverified toxicological profiles; use PPE and fume hoods .

- Advanced Analytics: Combine HPLC purity checks (>95%) with high-resolution MS for batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.